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Compound of Interest

Compound Name:
2,4-Dichloro-3-

(difluoromethoxy)benzonitrile

CAS No.: 1807184-33-3

Cat. No.: B1410884 Get Quote

2,4-Dichloro-3-(difluoromethoxy)benzonitrile is a polysubstituted aromatic molecule

featuring a benzonitrile core. The key functional groups—two chlorine atoms, a difluoromethoxy

group, and a nitrile group—are expected to impart unique electronic and steric properties,

making it a valuable intermediate. The nitrile group, in particular, is a versatile functional handle

and a common pharmacophore in many approved drugs.[1][2][3]

Table 1: Predicted Physicochemical Properties
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Property
Predicted
Value/Information

Rationale / Source

CAS Number Not Assigned
Based on a comprehensive

search of chemical registries.

Molecular Formula C₈H₃Cl₂F₂NO
Derived from the chemical

structure.

Molecular Weight 238.02 g/mol
Calculated from the molecular

formula.

Appearance White to off-white solid

Typical for substituted

benzonitriles at room

temperature.[4]

Melting Point 60-80 °C (Estimate)

Estimated based on

structurally similar compounds

like 2,6-dichloro-4-

(trifluoromethyl)benzonitrile

(m.p. 75°C).[4]

Boiling Point > 250 °C (Estimate)

Halogenated and fluorinated

benzonitriles generally have

high boiling points.[4][5]

Solubility

Insoluble in water; Soluble in

organic solvents (DCM, Ethyl

Acetate, THF).

The lipophilic nature of the

dichlorinated and fluorinated

benzene ring suggests poor

aqueous solubility but good

solubility in nonpolar organic

solvents.[6]

LogP (Octanol/Water) 3.5 - 4.5 (Estimate)

The presence of halogens and

the difluoromethoxy group

significantly increases

lipophilicity.[6]
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The synthesis of 2,4-Dichloro-3-(difluoromethoxy)benzonitrile can be envisioned from the

commercially available precursor, 2,4-dichloro-3-hydroxybenzonitrile. The key transformation is

the introduction of the difluoromethoxy group, a step of increasing importance in medicinal

chemistry for its ability to act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic

stability and modulating lipophilicity.[7][8]

A robust method for this transformation involves reaction with a difluoromethylating agent such

as chlorodifluoromethane (Freon-22) or diethyl (bromodifluoromethyl)phosphonate under basic

conditions.

Experimental Protocol: Proposed Synthesis
Step 1: Difluoromethylation of 2,4-Dichloro-3-hydroxybenzonitrile

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, condenser, and nitrogen inlet, add 2,4-dichloro-3-hydroxybenzonitrile (1.0 eq) and a

suitable polar aprotic solvent such as DMF or acetonitrile.

Base Addition: Add a strong base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or

sodium hydride (NaH, 1.2 eq), to the suspension and stir at room temperature for 30 minutes

to form the corresponding phenoxide.

Difluoromethylation: Introduce the difluoromethylating agent. If using chlorodifluoromethane

(CHClF₂), bubble the gas through the reaction mixture at a controlled rate at an elevated

temperature (e.g., 80-100 °C). Causality Note: The elevated temperature is necessary to

facilitate the nucleophilic substitution reaction between the phenoxide and the relatively

unreactive CHClF₂.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or

Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

Workup and Purification: Upon completion, cool the reaction to room temperature and

quench by carefully adding water. Extract the aqueous layer with an organic solvent (e.g.,

ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product via column chromatography on silica gel to yield the

final product, 2,4-Dichloro-3-(difluoromethoxy)benzonitrile.

Reaction Setup

Core Reaction

Workup & Purification

2,4-Dichloro-3-
hydroxybenzonitrile

In-situ generation
of Phenoxide

Add Base

DMF / Acetonitrile K₂CO₃ or NaH

Heat to 80-100 °C

Add Reagent

Add CHClF₂ (gas)
(Difluoromethylating Agent)

Quench with H₂O

Reaction Complete

Extract with
Ethyl Acetate

Column Chromatography

Final Product:
2,4-Dichloro-3-(difluoromethoxy)benzonitrile
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Caption: Proposed synthesis workflow for 2,4-Dichloro-3-(difluoromethoxy)benzonitrile.

Role in Pharmaceutical Research and Drug
Development
The incorporation of nitrile and difluoromethoxy groups into small molecules is a well-

established strategy in modern drug design.[3] These groups can significantly influence a

compound's pharmacological profile.

The Nitrile Group (-CN): The nitrile is a versatile functional group in medicinal chemistry.[1] It

is relatively stable metabolically and can act as a hydrogen bond acceptor, engaging in key

interactions with protein targets.[1] Furthermore, it can serve as a bioisostere for other

functional groups like a carbonyl or a hydroxyl group.[1]

The Difluoromethoxy Group (-OCHF₂): This group is prized for its ability to improve metabolic

stability by blocking sites susceptible to oxidative metabolism.[8] Its electronic properties can

modulate the pKa of nearby functional groups, and its lipophilicity can enhance membrane

permeability and oral bioavailability.[8]

Given these properties, 2,4-Dichloro-3-(difluoromethoxy)benzonitrile is an attractive starting

point for synthesizing inhibitors of enzymes or receptor antagonists where interactions with a

halogenated aromatic ring are favorable. For instance, many kinase inhibitors feature

substituted benzonitrile scaffolds.
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Key Functional Groups

Potential Applications
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Caption: Logical relationships of the compound's functional groups to its potential applications.

Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is critical. A combination of

spectroscopic and chromatographic methods would be employed for full characterization.

Protocol: GC-MS Analysis
Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of a volatile

organic solvent like dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph (GC) equipped with a capillary column (e.g.,

DB-5MS) interfaced with a Mass Spectrometer (MS).[9]

GC Conditions:

Injector Temperature: 250 °C

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min.
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Carrier Gas: Helium.

MS Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV.

Scan Range: 40-400 m/z.

Data Analysis: The resulting chromatogram will show the retention time, which is indicative of

purity. The mass spectrum will provide the molecular ion peak (M⁺) and a characteristic

fragmentation pattern, confirming the molecular weight and structure. Expected fragments

would arise from the loss of Cl, OCHF₂, or the entire difluoromethoxy group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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